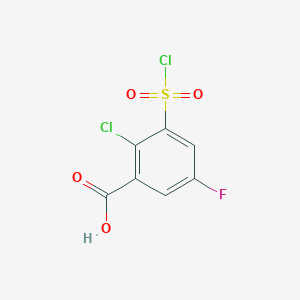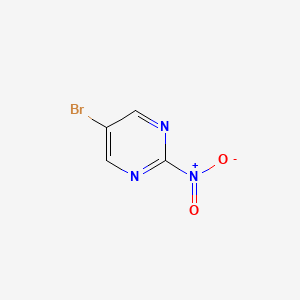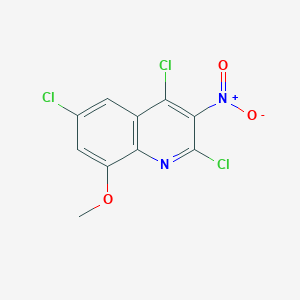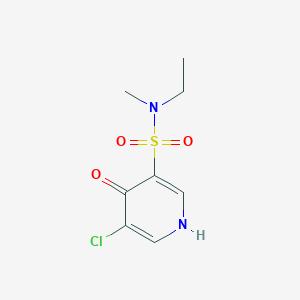
2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro, chlorosulfonyl, and fluoro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves the chlorosulfonation of 2-chloro-5-fluorobenzoic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions. The reaction can be represented as follows:
2-Chloro-5-fluorobenzoic acid+Chlorosulfonic acid→2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by other nucleophiles.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of sulfonamides or thiols.
Oxidation: Formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups such as chloro and fluoro enhances its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluorobenzoic acid: Lacks the chlorosulfonyl group.
3-Chloro-4-fluorobenzoic acid: Different positioning of substituents.
2-Chloro-3-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of chlorosulfonyl.
Eigenschaften
CAS-Nummer |
1242338-93-7 |
|---|---|
Molekularformel |
C7H3Cl2FO4S |
Molekulargewicht |
273.06 g/mol |
IUPAC-Name |
2-chloro-3-chlorosulfonyl-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(10)2-5(6)15(9,13)14/h1-2H,(H,11,12) |
InChI-Schlüssel |
DXPXTGIHDYFKAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13002114.png)









![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13002177.png)
![Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide](/img/structure/B13002181.png)
![dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13002186.png)
